3-(5-Fluoro-2-methylphenyl)isoxazol-5-amine
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Overview
Description
3-(5-fluoro-2-methylphenyl)-1,2-oxazol-5-amine is an organic compound that features a fluorinated aromatic ring and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-fluoro-2-methylphenyl)-1,2-oxazol-5-amine typically involves the reaction of 5-fluoro-2-methylphenyl isocyanate with appropriate reagents to form the oxazole ring. One common method involves the cyclization of 5-fluoro-2-methylphenyl isocyanate with hydroxylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-fluoro-2-methylphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and fluorinated aromatic compounds .
Scientific Research Applications
3-(5-fluoro-2-methylphenyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-(5-fluoro-2-methylphenyl)-1,2-oxazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorinated aromatic ring and oxazole moiety contribute to its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methylphenyl isocyanate
- 5-Fluoro-2-methylphenyl isocyanate
- 2-Fluoro-5-methylphenol
Uniqueness
3-(5-fluoro-2-methylphenyl)-1,2-oxazol-5-amine is unique due to the presence of both a fluorinated aromatic ring and an oxazole moiety, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C10H9FN2O |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-(5-fluoro-2-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9FN2O/c1-6-2-3-7(11)4-8(6)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |
InChI Key |
OPTVIMWYSAZINE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NOC(=C2)N |
Origin of Product |
United States |
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